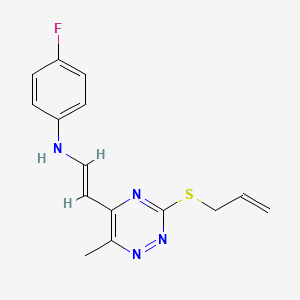

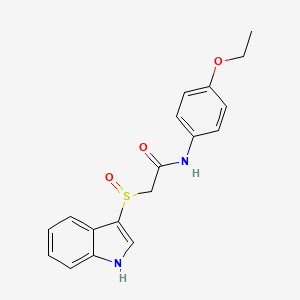

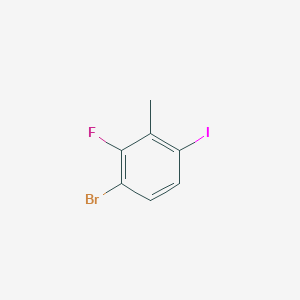

![molecular formula C17H13Cl2NO2S B3019745 4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione CAS No. 339108-51-9](/img/structure/B3019745.png)

4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione" is a chemical entity that appears to be related to a class of organic compounds known for their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical behaviors, which can be extrapolated to hypothesize about the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the use of chlorinated aromatic rings and sulfur-containing moieties, as seen in the synthesis of 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1,3-diones, which employs a Baker-Venkatraman transformation . Similarly, the synthesis of 3-methylthio-substituted compounds from aryl methyl ketones suggests that the target compound could also be synthesized through a method involving the introduction of a sulfur-containing group to a chlorinated aromatic precursor .

Molecular Structure Analysis

The molecular structure of compounds with chlorophenyl and dione groups has been studied, such as in the case of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione, which forms orthorhombic crystals and consists of three rigid rings connected by single bonds . This suggests that the target compound may also exhibit a rigid structure with a specific conformation influenced by its substituents.

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the oxidation of pyrazolines to pyrazoles using a chlorophenyl triazole dione as an oxidizing agent . This indicates that the target compound might also participate in oxidation reactions or act as an oxidizing reagent due to the presence of the dione moiety. The reactivity of the sulfur-containing group in related compounds, as seen in the synthesis of furans, pyrroles, and thiophenes, suggests that the thiomorpholine group in the target compound could also undergo similar cyclization reactions .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as solubility and crystallinity, can be inferred from the molecular and crystal structure analysis . The presence of chlorophenyl groups typically affects the compound's polarity and hence its solubility in various solvents. The chemical properties, such as reactivity and stability, can be deduced from the compound's functional groups, with the dione moiety potentially contributing to redox reactions and the sulfur-containing group participating in nucleophilic substitutions or eliminations .

Wissenschaftliche Forschungsanwendungen

Anticancer and Anti-inflammatory Activities

A related compound, "3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione," was synthesized and evaluated for its in vitro anticancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity. It exhibited cytotoxic effects with an IC50 of 42.30 µM and showed good anti-inflammatory properties, indicating potential therapeutic applications in cancer and inflammation treatment Nadine Uwabagira & B. K. Sarojini, 2019.

Enhanced Material Properties

Another study focused on the chemical "4-Phenyl-l,2,4-triazoline-3,5-dione," known for its extreme reactivity as a dienophile and enophile. Its applications in Diels-Alder reactions, particularly with 2-chlorobutadiene, were highlighted due to its high reactivity, which is at least 1000 times more than tetracyanoethylene (TCNE) and 2000 times more than maleic anhydride. This characteristic suggests its potential in creating novel polymeric materials with enhanced properties S. Mallakpour & G. Butler, 1985.

Synthesis and Structural Analysis

Research on "3-(4-Chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione" showcased its synthesis and crystal structure analysis. The study provided insights into the molecular and crystal structure of the compound, indicating its potential utility in structural biology and materials science M. Ratajczak-Sitarz et al., 1990.

Eigenschaften

IUPAC Name |

4-[(2,4-dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2NO2S/c18-13-7-6-12(14(19)8-13)9-20-15(21)10-23-16(17(20)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZBRLLGBHOTSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)C(S1)C2=CC=CC=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

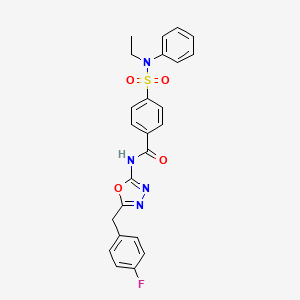

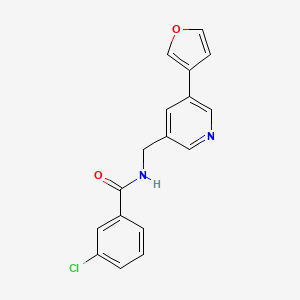

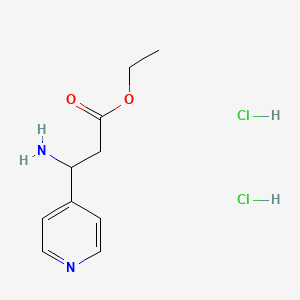

![N-[2-(Cyclohexen-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B3019662.png)

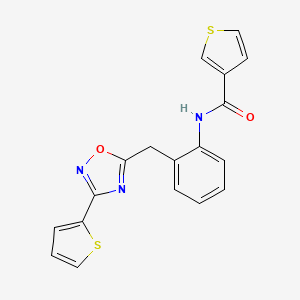

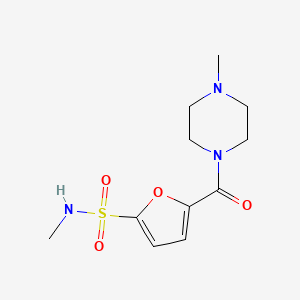

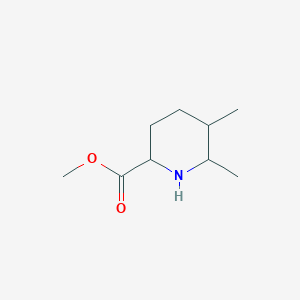

![Ethyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B3019663.png)

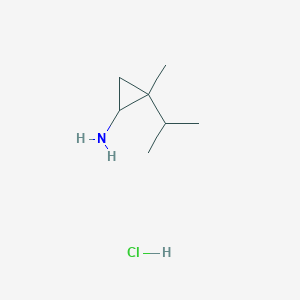

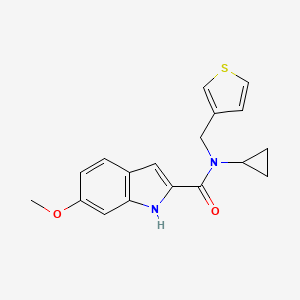

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)